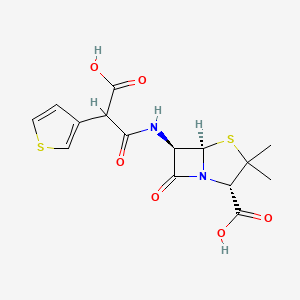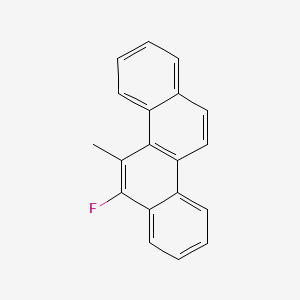
6-Fluoro-5-methylchrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methylchrysene typically involves the fluorination of 5-methylchrysene. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and reaction monitoring techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-5-methylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluoro-substituted chrysene quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of fluoro-substituted dihydrochrysenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
- Fluoro-substituted chrysene quinones (oxidation).
- Fluoro-substituted dihydrochrysenes (reduction).
- Various fluoro-substituted derivatives (substitution).
Scientific Research Applications
6-Fluoro-5-methylchrysene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: Investigated for its role in metabolic activation and its potential as a biomarker for exposure to fluorinated polycyclic aromatic hydrocarbons.
Medicine: Studied for its tumor-initiating activity and its potential implications in cancer research.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methylchrysene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules, leading to potential carcinogenic effects. The compound undergoes enzymatic oxidation to form epoxides and dihydrodiols, which can bind to DNA and proteins, causing mutations and cellular damage . Key molecular targets include cytochrome P450 enzymes, which play a crucial role in its metabolic activation.
Comparison with Similar Compounds
- 1-Fluoro-5-methylchrysene
- 3-Fluoro-5-methylchrysene
- 7-Fluoro-5-methylchrysene
- 9-Fluoro-5-methylchrysene
- 11-Fluoro-5-methylchrysene
- 12-Fluoro-5-methylchrysene
Comparison: 6-Fluoro-5-methylchrysene is unique among its fluorinated derivatives due to its specific position of fluorine substitution, which influences its metabolic activation and carcinogenic potential. Studies have shown that this compound, along with 7-Fluoro-5-methylchrysene, 9-Fluoro-5-methylchrysene, and 11-Fluoro-5-methylchrysene, exhibit similar tumor-initiating activities as 5-methylchrysene, whereas other derivatives like 1-Fluoro-5-methylchrysene and 3-Fluoro-5-methylchrysene are less active .
Properties
CAS No. |
64977-46-4 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
6-fluoro-5-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-18-14-7-3-2-6-13(14)10-11-16(18)15-8-4-5-9-17(15)19(12)20/h2-11H,1H3 |
InChI Key |
QVIRRVBPWMIWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


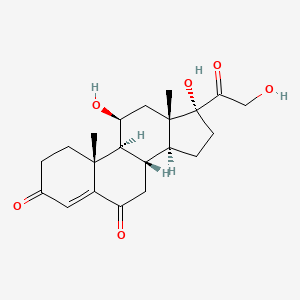
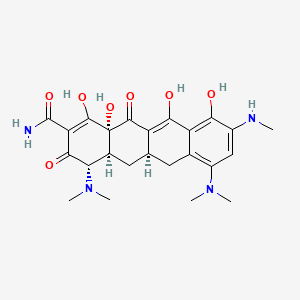
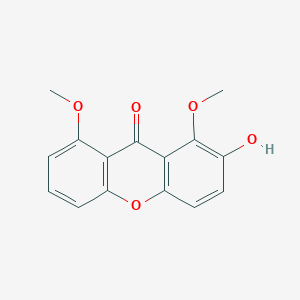
![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
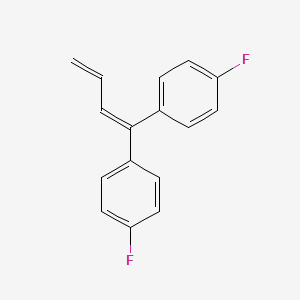

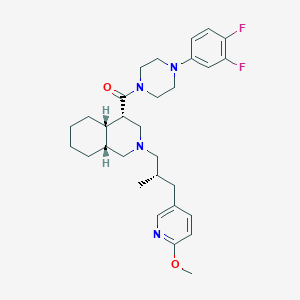
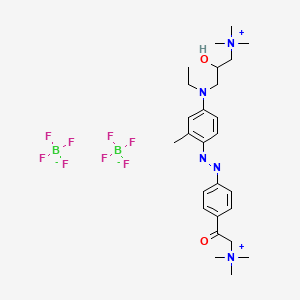
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)

